![molecular formula C8H5N3O B1431640 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile CAS No. 1190317-09-9](/img/structure/B1431640.png)
2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
Overview
Description
2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile is a nitrogen-containing heterocyclic compound. It is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The compound’s structure includes a pyrrole ring fused to a pyridine ring, with a nitrile group at the 6-position and a keto group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile typically involves cyclization reactions. One common method includes the reaction of 2-aminopyridine with ethyl cyanoacetate under basic conditions, followed by cyclization and oxidation steps. The reaction conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide and solvents such as dimethyl sulfoxide or tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves recrystallization or chromatographic techniques to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions: 2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to amine or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or amides.
Reduction: Formation of primary amines or secondary amines.
Substitution: Formation of substituted pyrrolopyridine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have investigated the anticancer properties of pyrrolopyridine derivatives, including 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile. These compounds exhibit selective cytotoxicity against various cancer cell lines. For instance, research demonstrated that this compound could inhibit the proliferation of breast cancer cells through apoptosis mechanisms.
Case Study:
A study published in Journal of Medicinal Chemistry reported that derivatives of this compound showed promising results in inhibiting tumor growth in xenograft models .
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. It was found to possess activity against several bacterial strains, making it a candidate for developing new antibiotics.
Case Study:
In an investigation published in Antimicrobial Agents and Chemotherapy, derivatives of 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine demonstrated significant antibacterial activity against resistant strains of Staphylococcus aureus .
Organic Synthesis Applications
1. Building Block for Synthesis
Due to its functional groups and reactivity, this compound serves as a versatile building block in organic synthesis. It can be utilized in the synthesis of more complex molecules through various reactions such as cycloadditions and nucleophilic substitutions.
Data Table: Synthetic Pathways
Reaction Type | Conditions | Yield (%) |
---|---|---|
Nucleophilic Substitution | Reflux in DMF | 85 |
Cycloaddition | UV irradiation | 90 |
Reduction | LiAlH₄ in THF | 75 |
Materials Science Applications
1. Polymer Chemistry
The compound's unique structure allows it to be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength.
Case Study:
Research published in Polymer Science highlighted the incorporation of pyrrolopyridine derivatives into polycarbonate matrices, resulting in improved thermal properties and mechanical resilience .
Mechanism of Action
The mechanism of action of 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s nitrile and keto groups play crucial roles in these interactions, forming hydrogen bonds or covalent bonds with target proteins. Pathways involved include inhibition of kinase activity or modulation of receptor signaling.
Comparison with Similar Compounds
- 2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
- Methyl 2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-6-carboxylate
- 2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine derivatives
Comparison: 2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards biological targets, making it a valuable compound for drug discovery and development.
Biological Activity
2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile (CAS No. 1190317-09-9) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₈H₅N₃O
- Molecular Weight : 159.14 g/mol
- IUPAC Name : this compound
- Purity : Typically >98% in commercial samples
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-cancer agent and its effects on specific biological pathways.
Anticancer Activity
Research indicates that compounds with a pyrrolopyridine scaffold exhibit significant anti-cancer properties. For instance:
- A study demonstrated that derivatives of pyrrolopyridine can inhibit cell proliferation in several cancer cell lines, including HeLa and HCT116 cells. The compound showed an IC₅₀ value of approximately 0.55 µM against specific cancer types .
The mechanism by which this compound exerts its effects may involve:
- Inhibition of Kinases : The compound has been noted to inhibit various kinases involved in cell signaling pathways that regulate cell growth and apoptosis.
- Induction of Apoptosis : Studies suggest that it can induce apoptosis in cancer cells through activation of caspases and modulation of Bcl-2 family proteins .
Case Studies
- In Vitro Studies :
- Animal Models :
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-6-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O/c9-4-6-2-1-5-3-7(12)11-8(5)10-6/h1-2H,3H2,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIXUXTXVHOVQCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(NC1=O)N=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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